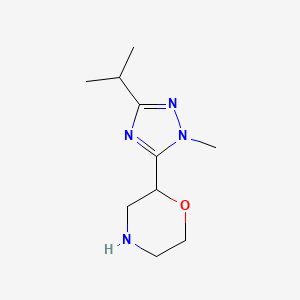

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine

Descripción

2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a heterocyclic compound featuring a morpholine ring linked to a 1,2,4-triazole moiety substituted with isopropyl and methyl groups. Its structure combines the conformational flexibility of morpholine with the aromatic and hydrogen-bonding capabilities of the triazole ring.

Propiedades

Fórmula molecular |

C10H18N4O |

|---|---|

Peso molecular |

210.28 g/mol |

Nombre IUPAC |

2-(2-methyl-5-propan-2-yl-1,2,4-triazol-3-yl)morpholine |

InChI |

InChI=1S/C10H18N4O/c1-7(2)9-12-10(14(3)13-9)8-6-11-4-5-15-8/h7-8,11H,4-6H2,1-3H3 |

Clave InChI |

UQGJGZUODQZPQS-UHFFFAOYSA-N |

SMILES canónico |

CC(C)C1=NN(C(=N1)C2CNCCO2)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine typically involves the formation of the triazole ring followed by its attachment to the morpholine ring. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of isopropyl hydrazine with methyl isocyanate can form the triazole ring, which is then reacted with morpholine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions (e.g., temperature, pressure) would be carefully controlled to maximize efficiency .

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring .

Aplicaciones Científicas De Investigación

2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antifungal, antibacterial, and anticancer agent due to its ability to interact with biological targets.

Agriculture: The compound is studied for its potential use as a pesticide or herbicide.

Materials Science: It is explored for its use in the development of new materials with specific properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of 2-(3-Isopropyl-1-methyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can bind to metal ions or active sites in proteins, disrupting their normal function and leading to therapeutic effects .

Comparación Con Compuestos Similares

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural analogs differ in substituents on the triazole ring or the heterocyclic backbone (morpholine vs. piperidine). The table below summarizes their properties:

Key Observations :

- Solubility : Simpler substituents (e.g., ethyl) reduce molecular weight and may improve aqueous solubility, critical for oral bioavailability .

- Backbone Influence : Replacing morpholine with piperidine alters nitrogen basicity and ring puckering, affecting receptor binding kinetics .

Antimicrobial Activity

Triazole-morpholine hybrids exhibit antimicrobial properties modulated by substituents:

- Halogen Effects : Chloro or fluoro groups on phenyl rings enhance activity by promoting membrane penetration or target binding .

- Alkyl Substitutions : Branched alkyl groups (e.g., isopropyl) may improve potency against Gram-positive bacteria due to increased hydrophobic interactions .

CNS Receptor Modulation

Morpholine derivatives are explored as NK-1 receptor antagonists for CNS disorders. The target compound’s isopropyl group could stabilize receptor-ligand interactions via van der Waals forces, while the triazole ring may engage in π-π stacking with aromatic residues .

Crystallographic and Conformational Studies

- Planarity vs. Perpendicularity : In isostructural triazole-thiazole analogs, fluorophenyl groups adopt perpendicular orientations relative to the planar core, suggesting substituent-dependent conformational flexibility .

- Crystal Packing : SHELX-refined structures reveal that bulky substituents (e.g., isopropyl) may disrupt close packing, reducing crystallinity compared to smaller analogs .

Actividad Biológica

2-(3-Isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article aims to provide an in-depth analysis of its biological activity, including relevant data tables, case studies, and research findings.

Structural Information

The compound has the following structural characteristics:

- Molecular Formula : C9H18N4

- Molecular Weight : 182.26 g/mol

- SMILES : CC(C)C1=NN(C(=N1)CC(=O)O)C

Biological Activity Overview

The biological activity of 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine has been explored primarily through its interaction with various biological targets. Notably, triazole derivatives have been recognized for their roles as antifungal agents and their potential in antiviral therapy.

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazole compounds. For instance, aryl triazole inhibitors have shown significant inhibition of human cytomegalovirus (HCMV) protease with IC50 values ranging from 25 μM to 334 μM . The mechanism involves covalent modification of a critical cysteine residue in the protease active site, which is essential for its enzymatic function.

Case Study 1: Inhibition of Viral Proteases

A study focused on the inhibition of HCMV protease by various triazole derivatives demonstrated that compounds similar to 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine can effectively engage the active site of the protease. The binding affinity was assessed using NMR spectroscopy, revealing significant chemical shift perturbations indicative of successful inhibitor binding .

Case Study 2: Antifungal Activity

Another relevant study evaluated the antifungal properties of triazole compounds against various fungal strains. The results indicated that certain derivatives exhibited potent activity with minimum inhibitory concentration (MIC) values comparable to established antifungals . This suggests that 2-(3-isopropyl-1-methyl-1H-1,2,4-triazol-5-yl)morpholine may possess similar antifungal efficacy.

Table 1: IC50 Values for Triazole Inhibitors Against HCMV Protease

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Compound A | 25 | Covalent modification of C161 |

| Compound B | 33 | Competitive inhibition at the active site |

| Compound C | 334 | Non-covalent interactions |

Table 2: Antifungal Activity Comparison

| Compound | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| Fluconazole | 0.25 | Candida albicans |

| Itraconazole | 0.5 | Aspergillus fumigatus |

| 2-(3-Isopropyl...morpholine | TBD | TBD |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.